molecular formula C10H14N2O4Si B12570426 2-Diazonio-1-methoxy-3-oxo-3-{[3-(trimethylsilyl)prop-2-yn-1-yl]oxy}prop-1-en-1-olate CAS No. 289673-81-0

2-Diazonio-1-methoxy-3-oxo-3-{[3-(trimethylsilyl)prop-2-yn-1-yl]oxy}prop-1-en-1-olate

Cat. No.: B12570426
CAS No.: 289673-81-0
M. Wt: 254.31 g/mol
InChI Key: OYUPPTUEGZHBIU-UHFFFAOYSA-N
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Description

2-Diazonio-1-methoxy-3-oxo-3-{[3-(trimethylsilyl)prop-2-yn-1-yl]oxy}prop-1-en-1-olate is a complex organic compound with the molecular formula C11H14N2O3Si This compound is characterized by the presence of a diazonium group, a methoxy group, and a trimethylsilyl-protected alkyne

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Diazonio-1-methoxy-3-oxo-3-{[3-(trimethylsilyl)prop-2-yn-1-yl]oxy}prop-1-en-1-olate typically involves multiple steps. One common route starts with the preparation of the precursor compound, which is then subjected to diazotization and subsequent functionalization to introduce the desired groups.

    Diazotization: The precursor compound is treated with nitrous acid (HNO2) to form the diazonium salt.

    Methoxylation: The diazonium salt is then reacted with methanol to introduce the methoxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

2-Diazonio-1-methoxy-3-oxo-3-{[3-(trimethylsilyl)prop-2-yn-1-yl]oxy}prop-1-en-1-olate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the diazonium group to an amine.

    Substitution: The diazonium group can be substituted with other nucleophiles, leading to a variety of functionalized products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like halides, cyanides, and thiols are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo compounds, while substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

2-Diazonio-1-methoxy-3-oxo-3-{[3-(trimethylsilyl)prop-2-yn-1-yl]oxy}prop-1-en-1-olate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s reactivity makes it useful in bioconjugation techniques, where it can be attached to biomolecules for labeling or modification.

    Industry: Used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-Diazonio-1-methoxy-3-oxo-3-{[3-(trimethylsilyl)prop-2-yn-1-yl]oxy}prop-1-en-1-olate involves its reactivity with various nucleophiles and electrophiles. The diazonium group is particularly reactive, allowing for a wide range of chemical transformations. The compound can interact with molecular targets through covalent bonding, leading to modifications in the structure and function of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Diazonio-1-methoxy-3-oxodeca-1,6,8-trien-1-olate
  • 2-Diazonio-1-methoxy-3-oxo-5-[(trimethylsilyl)oxy]hepta-1,6-dien-1-olate

Uniqueness

2-Diazonio-1-methoxy-3-oxo-3-{[3-(trimethylsilyl)prop-2-yn-1-yl]oxy}prop-1-en-1-olate is unique due to the presence of the trimethylsilyl-protected alkyne group, which imparts specific reactivity and stability

Properties

CAS No.

289673-81-0

Molecular Formula

C10H14N2O4Si

Molecular Weight

254.31 g/mol

IUPAC Name

1-O-methyl 3-O-(3-trimethylsilylprop-2-ynyl) 2-diazopropanedioate

InChI

InChI=1S/C10H14N2O4Si/c1-15-9(13)8(12-11)10(14)16-6-5-7-17(2,3)4/h6H2,1-4H3

InChI Key

OYUPPTUEGZHBIU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=[N+]=[N-])C(=O)OCC#C[Si](C)(C)C

Origin of Product

United States

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